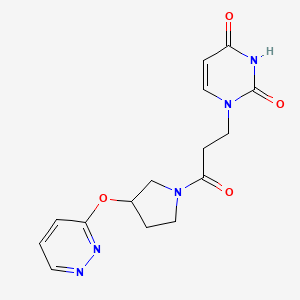
1-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H17N5O4 and its molecular weight is 331.332. The purity is usually 95%.
BenchChem offers high-quality 1-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry Applications
Pyrrolidine-2,5-dione and maleimide scaffolds, similar to the core structure of the compound , play significant roles in organic synthesis and medicinal chemistry. These structures serve as essential components for developing drugs and organic substances, thanks to their versatility in reactions and potential biological activities. For instance, the study on the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide outlines the importance of such scaffolds in organic synthesis and hints at their utility in drug development processes (Maocai Yan et al., 2018).
Catalytic Applications and Synthetic Methodologies
The one-pot synthesis techniques, as demonstrated in the creation of pyrrolo[3,4-a]indolizine-1,3-diones, illustrate the chemical's potential in facilitating efficient synthetic routes. These methodologies, catalyzed by CuII salt and using molecular oxygen as the oxidant, reflect the compound's utility in developing broad-scope synthetic applications with excellent yields, suggesting its use in generating novel organic molecules with potential biological activities (Yun Liu et al., 2013).
Herbicide Development and Agrochemical Research
The synthesis and study of pyrido[2,3-d]pyrimidine-2,4-dione derivatives for herbicidal activity demonstrate the compound's application in agrochemical research. Novel compounds derived from pyrido[2,3-d]pyrimidine-2,4-dione scaffolds have shown promising herbicidal activities and could be potent protoporphyrinogen oxidase (PPO) inhibitors, indicating their potential in developing new herbicides (Da-Wei Wang et al., 2017).
Antioxidant and Antimicrobial Activity
Studies involving the synthesis and characterization of compounds related to pyrimidine-2,4(1H,3H)-diones reveal their potential in biomedical applications, such as acting as antioxidants or antimicrobials. The exploration of their effects on free radical oxidation processes in biological systems further underscores their potential in medical and pharmacological research, offering avenues for the development of novel therapeutic agents (S. Meshcheryakova et al., 2022).
Eigenschaften
IUPAC Name |
1-[3-oxo-3-(3-pyridazin-3-yloxypyrrolidin-1-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c21-12-4-8-19(15(23)17-12)9-5-14(22)20-7-3-11(10-20)24-13-2-1-6-16-18-13/h1-2,4,6,8,11H,3,5,7,9-10H2,(H,17,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQVMIOBEZLVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2721100.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2721102.png)
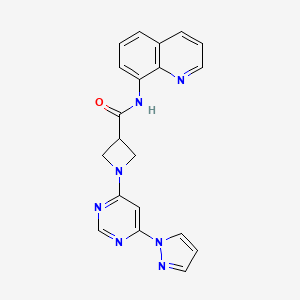


![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2721107.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2721113.png)
![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)
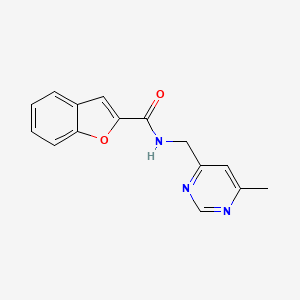
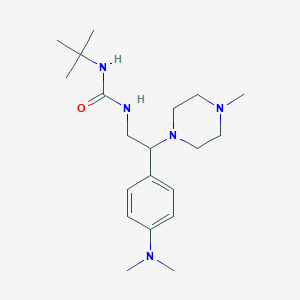
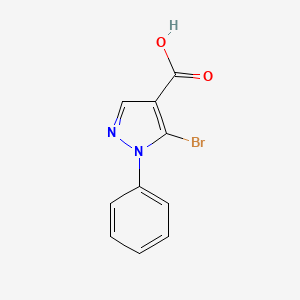
![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2721118.png)

![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2721123.png)